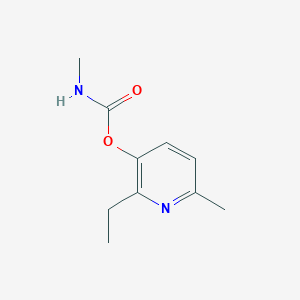

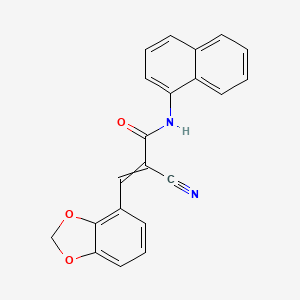

![molecular formula C16H18BrClN2O3S2 B2551953 Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189892-02-1](/img/structure/B2551953.png)

Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and cross-coupling reactions. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, the synthesis of other complex molecules like ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate utilizes the Gewald reaction, which is a method for synthesizing thiophene derivatives . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as NMR, FT-IR, MS, and HRMS. For example, a novel bicyclic thiohydantoin fused to pyrrolidine compound was structurally characterized using these techniques . Additionally, crystallography can be used to determine the stereochemistry of a compound, as was done for the thiohydantoin derivative . Density functional theory (DFT) and Hartree-Fock calculations can also provide insights into the molecular structure and predict NMR chemical shifts .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their interactions with various reagents. For example, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to thienopyrimidoisoindolones, which can further react with other reagents like N-substituted maleimides . These reactions highlight the potential for diverse chemical transformations that could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined through experimental methods. Potentiometric titration can be used to determine acid dissociation constants, as was done for a thiohydantoin compound . The antimicrobial activity of compounds can be assessed using assays against various bacterial strains, providing insights into their potential biological applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound's synthesis and chemical properties have been explored to develop novel organic reactions and synthesize complex molecular structures. For example, research on phosphine-catalyzed annulations showcases the synthesis of highly functionalized tetrahydropyridines, highlighting the compound's utility in generating structurally diverse molecules with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, studies on pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems demonstrate the compound's role in forming pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, contributing to the field of heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Novel Molecules

Research into this compound also extends to the development of new molecules with potential pharmacological applications. For instance, studies have synthesized new thieno[2,3-d]pyrimidines, demonstrating the compound's utility in creating molecules with significant inhibitory activities against certain plant species, indicating its potential for agricultural applications (Wang, Zheng, Liu, & Chen, 2010). Moreover, the synthesis of positional isomers of clopidogrel hydrogen sulfate showcases the compound's relevance in medicinal chemistry, providing insights into the structural modification of therapeutically relevant molecules (Jiang, Xiao-wei, Longshan, Zuo, & Wenfeng, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Eigenschaften

IUPAC Name |

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S2.ClH/c1-3-19-7-6-9-11(8-19)24-15(13(9)16(21)22-2)18-14(20)10-4-5-12(17)23-10;/h4-5H,3,6-8H2,1-2H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGVTQUJOFGVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

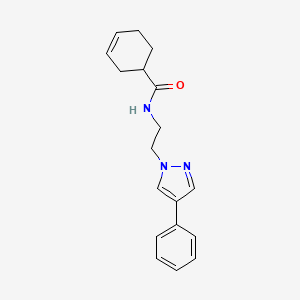

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)

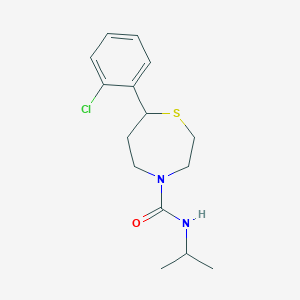

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)